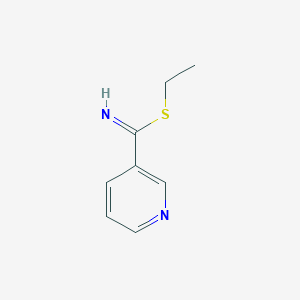

Ethyl pyridine-3-carboximidothioate

Description

Properties

CAS No. |

54794-33-1 |

|---|---|

Molecular Formula |

C8H10N2S |

Molecular Weight |

166.25 g/mol |

IUPAC Name |

ethyl pyridine-3-carboximidothioate |

InChI |

InChI=1S/C8H10N2S/c1-2-11-8(9)7-4-3-5-10-6-7/h3-6,9H,2H2,1H3 |

InChI Key |

IFJQTTYTRCUVNF-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=N)C1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyridine-3-carboximidothioate typically involves the reaction of pyridine-3-carboxylic acid with ethyl isothiocyanate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl pyridine-3-carboximidothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the ethyl group or other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl pyridine-3-carboximidothioate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit activity against various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique structure allows for the development of specialized materials.

Mechanism of Action

The mechanism of action of ethyl pyridine-3-carboximidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Pyridine-3-carboximidothioate: Lacks the ethyl group but has similar reactivity.

Ethyl pyridine-2-carboximidothioate: Similar structure but with the carboximidothioate group at a different position on the pyridine ring.

Ethyl pyridine-4-carboximidothioate: Another positional isomer with different chemical properties.

Uniqueness: Ethyl pyridine-3-carboximidothioate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of the ethyl group and the carboximidothioate group at the 3-position of the pyridine ring provides distinct chemical properties that can be exploited in various fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl pyridine-3-carboximidothioate, and how do reaction parameters influence yield?

- Methodology : Synthesis typically involves condensation reactions between pyridine derivatives and thioimidate precursors. Key parameters include:

- Catalyst selection : Use of sodium acetate or similar bases to deprotonate intermediates and drive the reaction .

- Solvent systems : Ethanol or methanol as polar protic solvents to enhance nucleophilicity .

- Temperature control : Reactions often proceed at reflux (70–80°C) to balance kinetics and side-product formation .

- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants (e.g., 1.2:1 molar ratio of pyridine-3-carboxylic acid to thioimidate) improves reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers confirm its structure?

- 1H/13C NMR : Pyridine ring protons appear as deshielded signals (δ 7.5–9.0 ppm), while the ethylthio group shows characteristic triplet splitting (~δ 1.3–1.5 ppm for CH3 and δ 4.0–4.3 ppm for CH2) .

- IR spectroscopy : Strong absorbance at ~1650 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-S bond) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the compound’s molecular weight (±1 Da) .

Q. What purification methods are recommended for this compound, and how do they affect purity?

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) resolves polar byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals but may reduce recovery rates for hygroscopic intermediates .

- Critical considerations : Pre-purification via acid-base extraction removes unreacted starting materials .

Advanced Research Questions

Q. How can contradictory data between computational models and experimental reactivity studies of this compound be resolved?

- Strategy : Perform density functional theory (DFT) calculations to simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) and compare with experimental kinetic data . Adjust computational parameters (e.g., solvent dielectric constant) to better match lab conditions .

- Case example : Discrepancies in regioselectivity may arise from solvation effects not accounted for in gas-phase models .

Q. What strategies improve regioselectivity during functionalization of this compound derivatives?

- Catalyst design : Transition metals (e.g., Pd/Cu) direct cross-coupling reactions to meta/para positions via chelation effects .

- Solvent polarity : Non-polar solvents (e.g., toluene) favor steric control, while polar aprotic solvents (e.g., DMF) enhance electronic directing effects .

- Temperature gradients : Lower temperatures (<0°C) stabilize transient intermediates in multi-step functionalization .

Q. How can stability issues of this compound under varying storage conditions be mitigated?

- Degradation analysis : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) identify degradation pathways (e.g., hydrolysis of the thioimidate group) .

- Storage recommendations : Argon-atmosphere vials at –20°C reduce oxidation; desiccants (e.g., silica gel) prevent hygroscopic degradation .

Q. What computational tools are effective for predicting the biological activity of this compound analogs?

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., bacterial enzymes) .

- QSAR modeling : Hammett constants for substituents on the pyridine ring correlate with antibacterial potency .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in spectroscopic data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.